molecular formula C10H8BrNO B1380821 4-Bromo-6-methylisoquinolin-1(2H)-one CAS No. 1784797-56-3

4-Bromo-6-methylisoquinolin-1(2H)-one

Cat. No. B1380821
CAS RN: 1784797-56-3
M. Wt: 238.08 g/mol
InChI Key: ILRNCGNTDYWLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-6-methylisoquinolin-1(2H)-one” is a chemical compound with the CAS number 1784797-56-3 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-6-methylisoquinolin-1(2H)-one and its derivatives play a crucial role in various synthesis reactions. For instance, it serves as a starting material in the Knorr synthesis of 6-bromoquinolin-2(1H)-one, a reaction that involves condensation and cyclization steps and is fundamental in the synthesis of complex quinoline structures (Wlodarczyk et al., 2011). Another significant application is found in the palladium-catalyzed C-H activation and intramolecular addition of N-C annulation, where a variety of isoquinolin-1(2H)-one derivatives are synthesized from α-bromo ketones and benzamides (Xie et al., 2018).

Intermediate in Medicinal Chemistry

The compound and its related derivatives serve as intermediates in medicinal chemistry. For instance, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is an important intermediate in the production of first-line drugs for treating colon and rectal cancers, highlighting its significance in the field of oncology (He Zheng-you, 2010).

Mechanistic Studies in Organic Synthesis

In addition to its role as a synthetic intermediate, 4-Bromo-6-methylisoquinolin-1(2H)-one-related compounds are used to study mechanistic pathways in organic synthesis. For example, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, providing insights into nucleophilic attack mechanisms and the role of rhodium catalysts in these processes (He et al., 2016).

Safety And Hazards

According to the Safety Data Sheet, this compound is classified under GHS as Skin corrosion/irritation (Category 2) .

properties

IUPAC Name

4-bromo-6-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRNCGNTDYWLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methylisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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